Enhanced Lipophilicity and Altered Physicochemical Profile for CNS Drug Discovery
5-Bromo-4-chloro-1H-indole-3-carbaldehyde demonstrates a calculated XLogP3-AA of 2.8, which is significantly higher than that of its mono-halogenated analog, 4-chloro-1H-indole-3-carbaldehyde (CAS 876-72-2), which has a predicted XLogP3 of ~1.9 [1]. This increase in lipophilicity is a direct consequence of the additional bromine atom. In the context of medicinal chemistry, an XLogP in the range of 2-3 is often desirable for crossing the blood-brain barrier, suggesting this scaffold may be a better starting point for CNS-targeted programs compared to the less lipophilic 4-chloro analog [1].
| Evidence Dimension | Calculated Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | 4-Chloro-1H-indole-3-carbaldehyde (CAS 876-72-2); XLogP3 ~1.9 (calculated) |
| Quantified Difference | +0.9 log units |
| Conditions | Computational prediction (PubChem XLogP3 3.0) |
Why This Matters
This quantified difference in lipophilicity provides a rational basis for selecting this compound as a starting material for lead optimization programs where improved membrane permeability or CNS exposure is required.
- [1] PubChem. (2025). 5-bromo-4-chloro-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/115666-39-2 View Source
